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molecular formula C9H12F2N2 B8499209 N-(3,5-Difluorobenzyl)ethylenediamine CAS No. 123566-40-5

N-(3,5-Difluorobenzyl)ethylenediamine

Cat. No. B8499209
M. Wt: 186.20 g/mol
InChI Key: JCCBTSDJBBUQAK-UHFFFAOYSA-N
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Patent
US04876266

Procedure details

At 16.77 g (0.118 mol) quantity of 3,5-difluorobenzaldehyde was treated with 50 ml ethylenediamine and 4.47 g (0.118 mol) sodium borohydride in 500 ml methanol by the method prescribed for N-benzylethylenediamine (Example 1) to give 12.0 g (55% yield) of desired product, b.p. 90°-92° C. at 199.98-226.65 Nm-2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.47 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[CH:5]=O.[CH2:11]([NH2:14])[CH2:12][NH2:13].[BH4-].[Na+].C(NCCN)C1C=CC=CC=1>CO>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[CH2:5][NH:13][CH2:12][CH2:11][NH2:14] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=O)C=C(C1)F
Name
Quantity
50 mL
Type
reactant
Smiles
C(CN)N
Name
Quantity
4.47 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CNCCN)C=C(C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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